molecular formula C5H4ClNO2 B027841 3-Chloro-4-hydroxypyridin-2(1H)-one CAS No. 103792-81-0

3-Chloro-4-hydroxypyridin-2(1H)-one

Cat. No.: B027841
CAS No.: 103792-81-0
M. Wt: 145.54 g/mol
InChI Key: IJLSWPCDJFTTSO-UHFFFAOYSA-N
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Description

Chenodeoxycholic acid, also known as 3α,7α-dihydroxy-5β-cholan-24-oic acid, is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Chenodeoxycholic acid is one of the main bile acids in humans and other mammals .

Scientific Research Applications

Chenodeoxycholic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Chenodeoxycholic acid is synthesized in the liver through a series of enzymatic reactions starting from cholesterol. The key steps involve hydroxylation at specific positions on the steroid nucleus .

Industrial Production Methods

Industrial production of chenodeoxycholic acid often involves extraction from animal sources, such as bovine or goose bile. The extracted bile acids are then purified and converted into chenodeoxycholic acid through chemical reactions . Another method involves the biotransformation of ursodeoxycholic acid using engineered enzymes .

Chemical Reactions Analysis

Types of Reactions

Chenodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Chenodeoxycholic acid exerts its effects by activating the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. Activation of FXR leads to the transcription of genes involved in these pathways, including those encoding fibroblast growth factor 19 (FGF19) and small heterodimer partner (SHP) .

Comparison with Similar Compounds

Chenodeoxycholic acid is often compared with other bile acids, such as:

Chenodeoxycholic acid is unique due to its specific hydroxylation pattern and its potent activation of FXR, making it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

3-chloro-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLSWPCDJFTTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715712
Record name 3-Chloro-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103792-81-0
Record name 3-Chloro-4-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?

A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.

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